N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide
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Overview
Description
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, the core structure of this compound, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .
Mode of Action
Given the broad spectrum of pharmacological activities associated with thiazolo[3,2-a]pyrimidines, it can be inferred that the compound likely interacts with its targets in a manner that modulates their function, leading to a variety of potential therapeutic effects .
Biochemical Pathways
Based on the known activities of thiazolo[3,2-a]pyrimidines, it can be inferred that the compound may influence a variety of pathways related to inflammation, hypertension, viral replication, oxidative stress, tumor growth, hiv infection, calcium signaling, acetylcholine metabolism, cell cycle regulation, apoptosis, glutamate signaling, and serotonin receptor signaling .
Result of Action
Given the range of biological activities associated with thiazolo[3,2-a]pyrimidines, it can be inferred that the compound may have a variety of potential effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that thiazolopyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazolopyrimidines have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiparkinsonian, and antiherpes activity . These effects suggest that N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide may influence cell function in a variety of ways.
Molecular Mechanism
It is known that thiazolopyrimidines can bind to biological targets due to their structural similarity to purine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules.
Preparation Methods
The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide involves several steps. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .
Chemical Reactions Analysis
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lawesson’s reagent for oxidative coupling and α-bromo ketones for cyclization reactions . The major products formed from these reactions are typically thiazolo[3,2-a]pyrimidine derivatives with different substituents, which can be further functionalized for specific applications .
Scientific Research Applications
This compound has shown significant potential in various scientific research fields. In medicinal chemistry, thiazolo[3,2-a]pyrimidine derivatives, including N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These properties make them valuable for the development of new therapeutic agents. Additionally, the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for effective binding to biological targets, further enhancing their potential as drug candidates .
Comparison with Similar Compounds
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide can be compared with other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include 2-substituted thiazolo[3,2-a]pyrimidines, which also exhibit a range of biological activities such as antibacterial, antiviral, and anti-inflammatory properties . The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-12-9-17(24)23-16(11-26-19(23)21-12)13-5-4-6-14(10-13)22-18(25)15-7-2-3-8-20-15/h2-11H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNXSXPEQXZCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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